N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound, in particular, has a benzotriazole moiety attached to a methoxy-substituted aniline, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline typically involves the reaction of 4-methoxy-N-methylaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydride . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, use of more efficient catalysts, and optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases or acids to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified benzotriazole derivatives .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline can be compared with other benzotriazole derivatives such as:
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline: Contains a chloro group instead of a methoxy group, leading to different chemical and biological properties.
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects based on available research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₄H₁₄N₄O and a molecular weight of approximately 254.29 g/mol. The compound features a benzotriazole moiety, which is significant for its biological activities.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. Studies have demonstrated that modifications in the benzotriazole structure can enhance antimicrobial efficacy. Specifically, the introduction of hydrophobic groups has been linked to increased activity against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound Structure | Bacterial Strains Tested | Activity Level |
---|---|---|
Benzotriazole | Bacillus subtilis | Moderate |
Escherichia coli | Moderate | |
Pseudomonas fluorescens | Mild |
Anti-inflammatory Effects
Benzotriazoles have also been investigated for their anti-inflammatory properties . In vitro studies suggest that certain derivatives can inhibit the production of pro-inflammatory cytokines. For example, research has shown that specific benzotriazole compounds can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating potential use in treating inflammatory diseases .
Antifungal Activity
The antifungal activity of benzotriazole derivatives is another area of interest. Compounds have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. Studies report minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against these fungi, highlighting their potential as antifungal agents .
Table 2: Antifungal Activity of Benzotriazole Derivatives
Compound Structure | Fungal Strains Tested | MIC (μg/ml) |
---|---|---|
Benzotriazole | Candida albicans | 1.6 - 25 |
Aspergillus niger | 12.5 - 25 |
Case Studies
A notable case study involved the evaluation of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The study revealed that these derivatives exhibited dose-dependent growth inhibition against epimastigotes and trypomastigotes, with significant reductions in parasite viability at concentrations as low as 50 μg/ml . This suggests that modifications to the benzotriazole structure can yield compounds with potent antiparasitic activity.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(12-7-9-13(20-2)10-8-12)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDPKSVOHXIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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